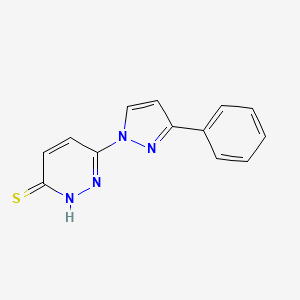

6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

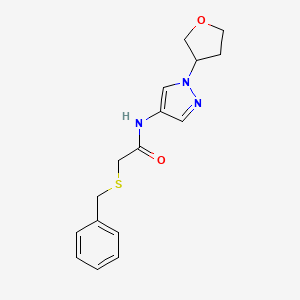

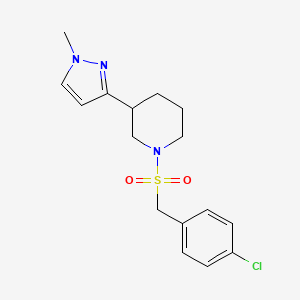

6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is a chemical compound that has been explored for its potential in various chemical reactions and properties. Its structure involves a pyridazine ring fused with a phenyl-pyrazol moiety, making it a subject of interest in heterocyclic chemistry.

Synthesis Analysis

- The synthesis of related compounds involves reactions like the condensation of acetylpyridine with various aldehydes, followed by reactions with thiourea or hydrazine hydrate, as demonstrated in the synthesis of pyrimidine-thiol and pyrazole derivatives (Shehab, Abdellattif, & Mouneir, 2018).

- Synthesis pathways for similar pyridazine derivatives often involve the use of ethanone as starting material, as seen in the formation of triazolo[4,3-a]pyridines (Prakash et al., 2011).

Molecular Structure Analysis

- Molecular structure analysis typically involves spectroscopy and elemental analyses, which are crucial for establishing the structures of newly synthesized compounds (Salem et al., 2016).

Chemical Reactions and Properties

- Compounds like 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol often exhibit reactivity toward a variety of active methylene reagents, leading to the formation of various derivatives such as pyrans, pyridines, and pyridazines (Mohareb et al., 2004).

- Their chemical properties might include participation in oxidation reactions, as seen in the oxidative cyclization of related hydrazines (Prakash et al., 2011).

Applications De Recherche Scientifique

Antimicrobial Evaluation

6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol and its derivatives have been studied for their antimicrobial properties. Novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivatives have shown significant antimicrobial activity against various strains (Shamroukh et al., 2013).

Anti-viral Activity

Derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol have been researched for their antiviral activity, especially against hepatitis-A virus (HAV). Compounds synthesized from this chemical showed a promising effect on HAV, with some derivatives outperforming others in reducing virus count (Shamroukh & Ali, 2008).

Synthesis and Functionalization

This compound has been used as a precursor in the synthesis of a variety of heterocyclic compounds. Researchers have synthesized various derivatives for potential biological applications, demonstrating the compound's versatility in chemical synthesis (Akçamur et al., 1997).

Antioxidant and Anti-inflammatory Properties

Some derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol have been investigated for their antioxidant and anti-inflammatory properties. This research is significant for understanding the potential therapeutic applications of these compounds (Shehab et al., 2018).

Organometallic and Catalytic Applications

The compound has been used in the formation of various organometallic complexes, particularly with gold and silver ions. These complexes have potential applications in catalysis and other areas of chemical research (Wimberg et al., 2012).

Antihypertensive Activity

Research has been conducted on derivatives of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol for their potential antihypertensive effects. This suggests possible applications in treating cardiovascular diseases (Steiner et al., 1981).

Surface Protection in Corrosion

6-substituted 3-chloropyridazine derivatives, related to 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol, have been studied for their ability to protect surfaces against corrosion, especially in acidic environments. This research is particularly relevant in the field of materials science (Olasunkanmi et al., 2018).

Mécanisme D'action

Target of Action

It’s known that pyrazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It has been suggested that subtle structural variations on the phenyl moiety can tune biological properties towards antiviral or antitumoral activity .

Biochemical Pathways

It’s known that pyrazoline derivatives can affect a wide range of biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 25431 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.

Result of Action

It’s known that pyrazoline derivatives can exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

3-(3-phenylpyrazol-1-yl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-7-6-12(14-15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-9H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJITVRZXEYMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)